molecular formula C6H13NO5 B3055466 alpha-Glucosamine, D- CAS No. 6490-70-6

alpha-Glucosamine, D-

Cat. No.: B3055466
CAS No.: 6490-70-6
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-UKFBFLRUSA-N
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Description

Alpha-Glucosamine, D- is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a naturally occurring compound found in the exoskeletons of crustaceans, fungi, and other organisms. This compound plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids and is a precursor to glycosaminoglycans and proteoglycans, which are essential components of cartilage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Glucosamine, D- can be synthesized through the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans like shrimp and crabs. The traditional method involves the use of strong acids, such as hydrochloric acid, at high temperatures to break down chitin into its monomeric units .

Industrial Production Methods: In industrial settings, microbial fermentation is increasingly used due to its environmental benefits and efficiency. This method involves the use of genetically engineered microorganisms to convert glucose into alpha-Glucosamine, D-. The fermentation process is carried out under controlled conditions, optimizing factors such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Alpha-Glucosamine, D- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce glucosaminic acid.

    Reduction: It can be reduced to form glucosaminitol.

    Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild conditions.

Major Products:

Scientific Research Applications

Alpha-Glucosamine, D- has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Glucosamine, D- exerts its effects by serving as a precursor for the synthesis of glycosaminoglycans and proteoglycans, which are critical components of cartilage. It stimulates the production of these molecules, thereby promoting cartilage repair and maintenance. The compound also has anti-inflammatory properties, which help in reducing pain and inflammation associated with osteoarthritis .

Comparison with Similar Compounds

    N-Acetylglucosamine: A derivative of alpha-Glucosamine, D-, with an acetyl group attached to the amino group.

    Glucosamine Sulfate: A sulfate derivative used in dietary supplements for joint health.

    Glucosamine Hydrochloride: Another common form used in supplements.

Comparison:

Alpha-Glucosamine, D- stands out due to its natural occurrence and its role as a fundamental building block in the synthesis of glycosaminoglycans and proteoglycans, making it essential for cartilage health and repair.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-UKFBFLRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6490-70-6
Record name alpha-Glucosamine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-GLUCOSAMINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BL0640UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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